4-(3,5-Dimethylpiperidin-1-yl)aniline
Description
4-(3,5-Dimethylpiperidin-1-yl)aniline is a substituted aniline derivative featuring a piperidine ring with 3,5-dimethyl substituents. The compound’s structure comprises an aniline group (a benzene ring with an amine substituent) linked to a piperidine heterocycle, where two methyl groups occupy the 3- and 5-positions of the piperidine ring. This structural motif is significant in medicinal chemistry, as piperidine derivatives are commonly employed as bioactive scaffolds in drug design due to their conformational flexibility and ability to interact with biological targets .
The 3,5-dimethyl substitution on the piperidine ring likely enhances steric bulk and influences the compound’s lipophilicity, which may affect membrane permeability and binding affinity .
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)aniline |
InChI |
InChI=1S/C13H20N2/c1-10-7-11(2)9-15(8-10)13-5-3-12(14)4-6-13/h3-6,10-11H,7-9,14H2,1-2H3 |
InChI Key |
OASMPJKZOCFNCC-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2=CC=C(C=C2)N)C |
Canonical SMILES |
CC1CC(CN(C1)C2=CC=C(C=C2)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)aniline
- Structure : This compound replaces the direct piperidine-aniline linkage with a sulfonyl (-SO₂-) bridge .
- Increased molecular weight (276.38 g/mol vs. 204.31 g/mol for the parent compound) may alter pharmacokinetic properties.
- Applications : Sulfonamide derivatives are often explored as enzyme inhibitors (e.g., carbonic anhydrase) due to their ability to coordinate metal ions .
4-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]aniline
4-(Piperidin-1-yl)aniline (Parent Compound)
- Structure : Lacks the 3,5-dimethyl substituents on the piperidine ring.
- Key Differences :
- Reduced steric hindrance may improve binding to flat aromatic pockets in proteins.
- Lower lipophilicity compared to the dimethyl-substituted derivative.
Table 1: Comparative Analysis of Structural and Theoretical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Ring System | Key Substituents | Theoretical logP* | Potential Applications |
|---|---|---|---|---|---|---|
| 4-(3,5-Dimethylpiperidin-1-yl)aniline | C₁₃H₂₀N₂ | 204.31 | Piperidine | 3,5-Dimethyl | ~2.8 | Drug intermediates, enzyme modulation |
| 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)aniline | C₁₃H₂₀N₂O₂S | 276.38 | Piperidine | Sulfonyl bridge | ~1.2 | Enzyme inhibition, solubility enhancement |
| 4-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]aniline | C₁₂H₁₉N₃ | 205.30 | Piperazine | 3R,5S-Dimethyl | ~1.5 | CNS-targeted therapies |
| 4-(Piperidin-1-yl)aniline | C₁₁H₁₆N₂ | 176.26 | Piperidine | None | ~2.1 | Base structure for derivatization |
*Theoretical logP values estimated using fragment-based methods (e.g., XLogP3).
Research Findings and Implications
Steric and Electronic Effects: The 3,5-dimethyl groups on the piperidine ring in this compound introduce steric constraints that may limit conformational flexibility compared to the non-methylated parent compound. This could reduce entropic penalties during protein binding, enhancing affinity for specific targets . In contrast, the sulfonyl derivative’s polarity may improve aqueous solubility, making it more suitable for in vivo applications .
Stereochemical Considerations :
- The (3R,5S)-dimethylpiperazine analogue’s stereochemistry could lead to distinct interactions in chiral environments, such as binding to G-protein-coupled receptors (GPCRs) .
Ring Puckering and Conformational Analysis :
- Piperidine rings in these compounds may adopt chair or twist-boat conformations, influenced by substituents. The Cremer-Pople puckering parameters (e.g., total puckering amplitude, Q) could quantify these effects, though specific data are absent in the provided evidence .
Preparation Methods
Halogenated Nitrobenzene as Starting Material
A common route involves substituting a halogen (e.g., fluorine) on nitrobenzene with 3,5-dimethylpiperidine, followed by catalytic hydrogenation or chemical reduction of the nitro group.
Example Protocol:
-
Substitution Reaction :
-
Nitro Reduction :
Key Data:
Transition Metal-Catalyzed Coupling Reactions
Buchwald-Hartwig Amination
This method directly forms the C-N bond between an aryl halide and 3,5-dimethylpiperidine using palladium catalysts.
Example Protocol:
Key Data:
| Reactants | Catalyst | Base | Solvent | Temp/Time | Yield | Source |
|---|---|---|---|---|---|---|
| 4-Bromoaniline + 3,5-dimethylpiperidine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 110°C, 24h | 78% |
Comparative Analysis of Methods
Advantages and Limitations
-
Nucleophilic Substitution :
-
Buchwald-Hartwig Coupling :
Q & A
Q. What synthetic routes are recommended for 4-(3,5-Dimethylpiperidin-1-yl)aniline, and how can reaction conditions be optimized?
Methodological Answer:
- Route 1: Nucleophilic substitution of 4-nitroaniline with 3,5-dimethylpiperidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by catalytic hydrogenation (Pd/C, H₂) to reduce the nitro group to an amine .
- Optimization: Control reaction temperature (60–80°C) to avoid byproducts. Use polar aprotic solvents (DMF, DMSO) to enhance solubility. Monitor reaction progress via TLC or HPLC .
- Yield Improvement: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize impurities before reduction.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Confirm substitution pattern (e.g., aromatic protons at δ 6.5–7.0 ppm, piperidine methyl groups at δ 1.0–1.5 ppm) and amine proton integration .
- IR Spectroscopy: Identify primary amine stretches (N–H, ~3350 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
- Mass Spectrometry: Validate molecular weight (e.g., [M+H]⁺ peak at m/z 219.2) .
- X-Ray Crystallography: Resolve 3D structure using SHELXL for refinement; analyze piperidine puckering via Cremer-Pople coordinates .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and goggles. Use fume hoods to prevent inhalation .
- First Aid: For skin contact, rinse with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .
- Storage: Keep in airtight containers at 2–8°C, away from oxidizers and light .
Advanced Research Questions
Q. How does conformational analysis of the 3,5-dimethylpiperidine ring influence reactivity?
Methodological Answer:
- Puckering Analysis: Apply Cremer-Pople parameters (amplitude q, phase angle θ) to quantify ring distortion. Chair conformations (θ ≈ 0° or 180°) may enhance steric shielding of the aniline group, affecting nucleophilic substitution kinetics .
- Computational Modeling: Use DFT (B3LYP/6-31G*) to predict dominant conformers. Compare with X-ray data to validate energy minima .
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Meta-Analysis: Compare studies using standardized assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity). Note variability in cell lines (e.g., MCF-7 vs. MDA-MB-468 in ) and dosing regimens .
- Dose-Response Curves: Establish EC₅₀ values under controlled conditions (pH 7.4, 37°C) to normalize potency claims .
Q. What computational methods predict physicochemical properties and bioactivity?
Methodological Answer:
Q. How can HPLC methods be optimized for purity assessment?
Methodological Answer:
- Mobile Phase: Use ammonium acetate buffer (pH 6.5) with acetonitrile (70:30 v/v) for baseline separation .
- Column: C18 stationary phase (5 µm, 250 mm × 4.6 mm) at 1.0 mL/min flow rate.
- Validation: Spike with synthetic impurities (e.g., unreacted nitro precursor) to confirm resolution (R > 2.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
